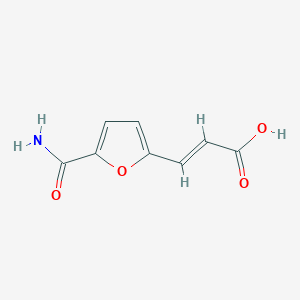

(2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid, also known as CFPA, is a synthetic compound that has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Structural Investigation and Spectroscopic Analysis

The structural and spectroscopic analysis of similar compounds, including various carboxylic acids and their derivatives, has been extensively studied. For instance, compounds characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations provide insights into their crystalline structures and molecular interactions. Such investigations reveal the compound's stabilization through intramolecular and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and drug design. Specifically, the additional stabilization force from substituents, like methoxy groups, suggests potential modifications to improve compound properties (Venkatesan et al., 2016).

Biomass-derived Diacid for Polymer Synthesis

Furan-2,5-dicarboxylic acid (FDCA) is a notable example of a biomass-derived diacid that shares structural similarities with (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid. FDCA is used to make polymers like polyethylene furandicarboxylate (PEF), a substitute for petroleum-derived polyethylene terephthalate (PET). This application underscores the potential of furan derivatives in developing sustainable materials. The synthesis of FDCA from 2-furoic acid and CO2 via carboxylation demonstrates an environmentally friendly approach to producing valuable chemicals from renewable resources (Dick et al., 2017).

Catalytic Synthesis for Biomass Utilization

The catalytic transformation of biomass-derived furans into valuable chemicals is another area of interest. For example, the synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid highlights the potential of catalytic methods in converting renewable biomass into industrially relevant chemicals. This process involves steps like bromination, esterification, carbonylation, and hydrolysis, showcasing the versatility of furan derivatives in chemical synthesis and their contribution to sustainable industrial practices (Zhang et al., 2017).

Biocatalytic Production

The biocatalytic production of FDCA represents a promising approach to synthesizing bio-based chemicals from furan derivatives. This method offers advantages such as mild reaction conditions, lower cost, higher selectivity, and environmental friendliness. Research in this area focuses on the synthesis of FDCA from various chemicals, including 2-furoic acid, through enzymatic and whole-cell catalysis. Such biocatalytic methods are important for developing efficient and sustainable production processes for furan-derived chemicals (Yuan et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUNKLEVGHOCV-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C(=O)N)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)

![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)

![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)

![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)

![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)